molecular formula C18H26ClN3O3S B12754664 1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride CAS No. 136996-81-1

1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride

Cat. No.: B12754664
CAS No.: 136996-81-1
M. Wt: 399.9 g/mol
InChI Key: GJDQAZWMYGMPTD-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride typically involves multi-step organic reactions. The process may include:

    Nucleophilic substitution: Introduction of the piperazine ring through nucleophilic substitution reactions.

    Thiazole ring formation: Construction of the thiazole ring using appropriate thioamide and halogenated compounds.

    Hydrochloride formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the piperazine or thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate biological pathways.

    Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanol derivatives: Compounds with similar piperazine and ethanol structures.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.

Uniqueness

1-Piperazineethanol, 4-(2-methoxyphenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

136996-81-1

Molecular Formula

C18H26ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride

InChI

InChI=1S/C18H25N3O3S.ClH/c1-14-18(25-13-19-14)24-12-15(22)11-20-7-9-21(10-8-20)16-5-3-4-6-17(16)23-2;/h3-6,13,15,22H,7-12H2,1-2H3;1H

InChI Key

GJDQAZWMYGMPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl

Origin of Product

United States

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